molecular formula C18H26N2O4 B12839757 Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate

Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate

Cat. No.: B12839757
M. Wt: 334.4 g/mol
InChI Key: MDCRPZPQWWVTKY-CABCVRRESA-N
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Description

Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a tert-butoxycarbonyl (Boc) protected amine. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions, revealing a free amine that can participate in further chemical reactions. The ester moiety can undergo hydrolysis to form the corresponding carboxylic acid, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R,4R)-1-benzyl-4-amino-pyrrolidine-3-carboxylate: Lacks the Boc protection, making it more reactive.

    Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate: Differing position of the carboxylate group.

    Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxamide: Amide instead of ester.

Uniqueness

Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate is unique due to its combination of a Boc-protected amine and an ester moiety, which provides a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

methyl (3R,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15+/m1/s1

InChI Key

MDCRPZPQWWVTKY-CABCVRRESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2

Origin of Product

United States

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